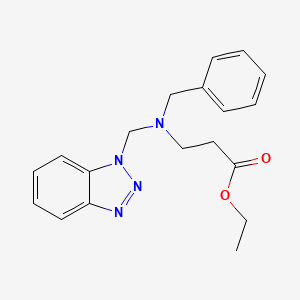










|
REACTION_CXSMILES
|
[Si](Cl)(C)(C)C.Br[C:7]([F:14])([F:13])[C:8]([O:10][CH2:11][CH3:12])=[O:9].[CH2:15]([O:17][C:18](=[O:39])[CH2:19][CH2:20][N:21]([CH2:29]N1C2C=CC=CC=2N=N1)[CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH3:16].C([O-])(O)=O.[Na+]>C1COCC1.[Zn]>[CH2:22]([N:21]([CH2:20][CH2:19][C:18]([O:17][CH2:15][CH3:16])=[O:39])[CH2:29][C:7]([F:14])([F:13])[C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
4.24 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C)Cl
|
|
Name
|
|
|
Quantity
|
4.49 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OCC)(F)F
|
|
Name
|
|
|
Quantity
|
10.69 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CCN(CC1=CC=CC=C1)CN1N=NC2=C1C=CC=C2)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for 12 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was kept below 30° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooling with a waterbath)
|
|
Type
|
CUSTOM
|
|
Details
|
The exothermic reaction
|
|
Type
|
CUSTOM
|
|
Details
|
was kept between 20 and 25° C. with a waterbath
|
|
Type
|
FILTRATION
|
|
Details
|
filtered over dicalite
|
|
Type
|
EXTRACTION
|
|
Details
|
The filtrate was extracted three times with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The organic layers were washed with water and 1 N HCl
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solvents were evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography (silica gel, 100 g, 0% to 50% EtOAc in heptane)
|


Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N(CC(C(=O)OCC)(F)F)CCC(=O)OCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.78 g | |
| YIELD: PERCENTYIELD | 99% | |
| YIELD: CALCULATEDPERCENTYIELD | 99.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |